![molecular formula C16H17F3O2 B13458915 Ethyl 2-{1-[4-(trifluoromethyl)phenyl]ethenyl}pent-4-enoate](/img/structure/B13458915.png)
Ethyl 2-{1-[4-(trifluoromethyl)phenyl]ethenyl}pent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{1-[4-(trifluoromethyl)phenyl]ethenyl}pent-4-enoate is an organic compound characterized by the presence of an ethyl ester group, a trifluoromethyl-substituted phenyl ring, and a pent-4-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{1-[4-(trifluoromethyl)phenyl]ethenyl}pent-4-enoate typically involves the reaction of ethyl 2-bromo-4-pentenoate with 4-(trifluoromethyl)styrene under palladium-catalyzed Heck coupling conditions. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like palladium acetate. The reaction mixture is heated to around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-{1-[4-(trifluoromethyl)phenyl]ethenyl}pent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure and temperature.
Substitution: Sodium methoxide in methanol as a nucleophile at room temperature.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated ethyl esters.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-{1-[4-(trifluoromethyl)phenyl]ethenyl}pent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of Ethyl 2-{1-[4-(trifluoromethyl)phenyl]ethenyl}pent-4-enoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 2-{1-[4-(trifluoromethyl)phenyl]ethenyl}pent-4-enoate can be compared with other similar compounds such as:
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate: Similar in structure but lacks the pent-4-enoate moiety.
Phenol, 2-(trifluoromethyl)-: Contains a trifluoromethyl-substituted phenyl ring but lacks the ester and pent-4-enoate groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H17F3O2 |
|---|---|
Poids moléculaire |
298.30 g/mol |
Nom IUPAC |
ethyl 2-[1-[4-(trifluoromethyl)phenyl]ethenyl]pent-4-enoate |
InChI |
InChI=1S/C16H17F3O2/c1-4-6-14(15(20)21-5-2)11(3)12-7-9-13(10-8-12)16(17,18)19/h4,7-10,14H,1,3,5-6H2,2H3 |
Clé InChI |
MGSHOHPKLDDTNC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC=C)C(=C)C1=CC=C(C=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


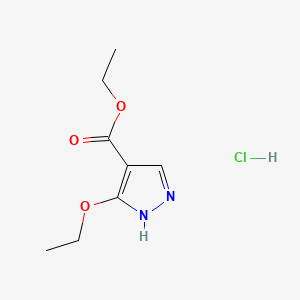
![8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13458850.png)
![Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13458859.png)
![N-{2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl}acetamide hydrochloride](/img/structure/B13458864.png)
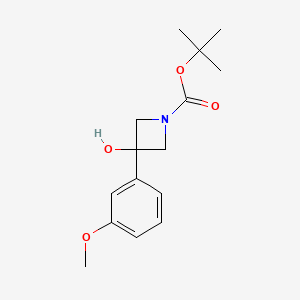
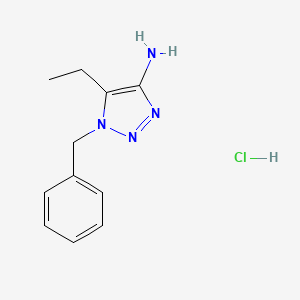
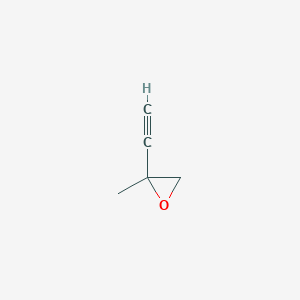
![5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride](/img/structure/B13458880.png)
![rac-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrol-2-one dihydrochloride](/img/structure/B13458888.png)
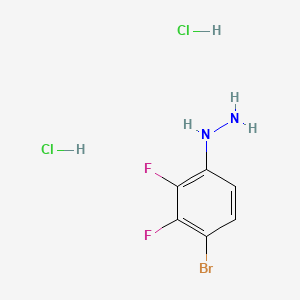

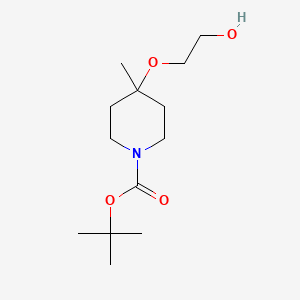
![4-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B13458899.png)
![4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B13458916.png)
